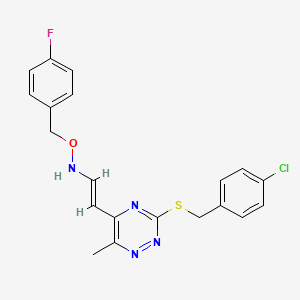

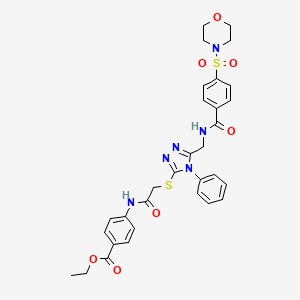

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine" is a derivative that falls within the class of benzenesulfonamide derivatives incorporating triazine moieties. These compounds have been synthesized and studied for their potential as carbonic anhydrase inhibitors, particularly targeting cytosolic and tumor-associated carbonic anhydrase isozymes such as hCA I, II, and IX. The significance of these inhibitors lies in their potential use in developing unconventional anticancer strategies, especially for treating clear renal cell carcinoma, which is known for high CA IX expression and resistance to chemotherapy .

Synthesis Analysis

The synthesis of triazine-based sulfonamides involves the initial reaction of cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide to produce dichlorotriazinyl-benzenesulfonamides. These intermediates are then further derivatized by reacting with various nucleophiles, such as water, methylamine, aliphatic alcohols, ammonia, hydrazine, primary and secondary amines, amino acid derivatives, or phenol. The resulting library of sulfonamides incorporates triazinyl moieties that are tested for their inhibitory activity against carbonic anhydrase isozymes .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazine or 1,3,5-triazine ring, which is a critical feature for their activity as carbonic anhydrase inhibitors. The triazine ring is substituted with various functional groups that influence the compound's potency and selectivity towards different isozymes of carbonic anhydrase. The structure-activity relationship is relatively straightforward, with compact moieties on the triazine ring enhancing activity, while bulkier substituents tend to decrease the inhibitory effect .

Chemical Reactions Analysis

The chemical reactivity of these compounds is primarily centered around their ability to inhibit carbonic anhydrase isozymes. The inhibition constants (K(I)s) for these compounds vary, with some showing subnanomolar affinity for hCA IX. The selectivity of these inhibitors can be fine-tuned by modifying the substituents on the triazine ring, allowing for the development of compounds with preferential inhibition of specific isozymes, such as hCA IX over hCA II. This selectivity is crucial for targeting tumor-associated carbonic anhydrases without affecting the normal physiological function of other isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are influenced by their molecular structure. The presence of halogenated benzyl groups, such as chloro and fluoro substituents, can affect the lipophilicity and, consequently, the pharmacokinetic properties of these compounds. The triazine ring contributes to the stability and rigidity of the molecule, which can impact its binding affinity to the active site of carbonic anhydrase isozymes. The inhibition constants reported for these compounds suggest that they have a high affinity for the enzyme, with some derivatives exhibiting subnanomolar inhibition constants, indicating a strong interaction with the enzyme's active site .

Applications De Recherche Scientifique

Structural Insights

In the realm of structural chemistry, the triazine ring, a component of 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, has been meticulously studied. One study examined a related compound with a 4,5-dihydro-1,2,4-triazine ring, revealing that it is essentially planar and forms specific dihedral angles with adjacent rings. This structural analysis is vital for understanding how such compounds interact at the molecular level and their potential binding affinities in various biochemical pathways (Fun et al., 2011).

Biological Activity and Therapeutic Potential

The biological activity of triazine derivatives, especially their antimicrobial, antioxidant, and anticancer properties, has been a significant focus of research. A study synthesizing thienyl-triazine-sulphonamide conjugates found that certain derivatives exhibited potent antibacterial properties, and one compound, in particular, showed promising cytotoxicity against the Ehrlich ascites carcinoma cell line. This suggests that derivatives of triazines, like the one you're interested in, could be pivotal in developing new therapeutic agents (Aly et al., 2015). Additionally, another study synthesized a series of S-glycosyl and S-alkyl derivatives of triazines and found significant anticancer activities in vitro, suggesting the potential of these compounds in cancer treatment (Saad & Moustafa, 2011).

Synthesis and Chemical Properties

Research into the efficient synthesis of triazine derivatives under microwave irradiation has been reported, which is crucial for the rapid and efficient production of these compounds. The study outlined the synthesis of various fused heterobicyclic nitrogen systems starting from 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, a compound structurally similar to the one you're inquiring about. This research contributes to our understanding of the chemical properties and potential pharmaceutical applications of triazine derivatives (Saad, Youssef, & Mosselhi, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVRGMOVWHTRAH-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2522624.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)

![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)